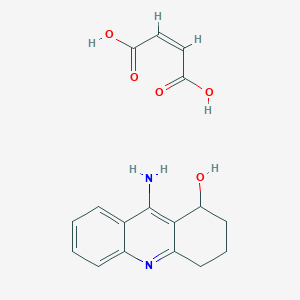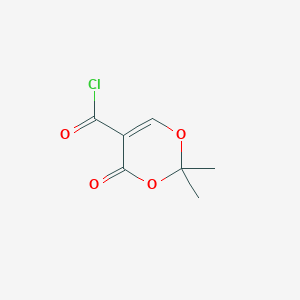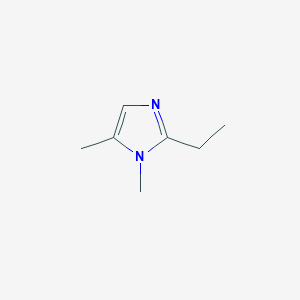
2-Ethyl-1,5-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,5-dimethyl-1H-imidazole (EDMI) is a heterocyclic organic compound that belongs to the imidazole family. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties. EDMI has a molecular formula of C7H12N2 and a molecular weight of 124.19 g/mol.
Applications De Recherche Scientifique
2-Ethyl-1,5-dimethyl-1H-imidazole has various scientific research applications due to its unique chemical properties. It is commonly used as a ligand in coordination chemistry and as a catalyst in organic synthesis. 2-Ethyl-1,5-dimethyl-1H-imidazole is also used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 2-Ethyl-1,5-dimethyl-1H-imidazole has also been used as a corrosion inhibitor in the oil and gas industry.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,5-dimethyl-1H-imidazole is not fully understood. However, it is believed to act as a chelating agent, meaning it can form stable complexes with metal ions. This property makes 2-Ethyl-1,5-dimethyl-1H-imidazole useful in coordination chemistry and the synthesis of MOFs. In addition, 2-Ethyl-1,5-dimethyl-1H-imidazole has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Effets Biochimiques Et Physiologiques
2-Ethyl-1,5-dimethyl-1H-imidazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. 2-Ethyl-1,5-dimethyl-1H-imidazole has been shown to have some antioxidant activity, which may have potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-1,5-dimethyl-1H-imidazole has several advantages for use in laboratory experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other ligands used in coordination chemistry. 2-Ethyl-1,5-dimethyl-1H-imidazole has low toxicity and is considered safe for use in laboratory experiments. However, one limitation of 2-Ethyl-1,5-dimethyl-1H-imidazole is that it has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethyl-1,5-dimethyl-1H-imidazole. One area of interest is the synthesis of new MOFs using 2-Ethyl-1,5-dimethyl-1H-imidazole as a ligand. MOFs have potential applications in gas storage, separation, and catalysis, and the use of 2-Ethyl-1,5-dimethyl-1H-imidazole may lead to the development of new and improved MOFs. Another area of interest is the potential health benefits of 2-Ethyl-1,5-dimethyl-1H-imidazole's antioxidant properties. Further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-1,5-dimethyl-1H-imidazole and its potential use as an antioxidant. Additionally, the development of new synthetic methods for 2-Ethyl-1,5-dimethyl-1H-imidazole may lead to the discovery of new and useful properties of this compound.
Méthodes De Synthèse
2-Ethyl-1,5-dimethyl-1H-imidazole can be synthesized through the reaction of 1,5-dimethylimidazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction occurs under mild conditions and yields a high purity product. 2-Ethyl-1,5-dimethyl-1H-imidazole can also be synthesized through a one-pot reaction of 1,5-dimethylimidazole with ethyl bromoacetate and sodium hydride.
Propriétés
Numéro CAS |
112725-81-2 |
|---|---|
Nom du produit |
2-Ethyl-1,5-dimethyl-1H-imidazole |
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-ethyl-1,5-dimethylimidazole |
InChI |
InChI=1S/C7H12N2/c1-4-7-8-5-6(2)9(7)3/h5H,4H2,1-3H3 |
Clé InChI |
KACBWSJPLBIMGN-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1C)C |
SMILES canonique |
CCC1=NC=C(N1C)C |
Synonymes |
1H-Imidazole,2-ethyl-1,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



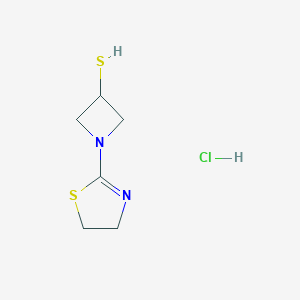
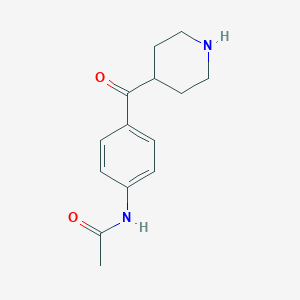
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)
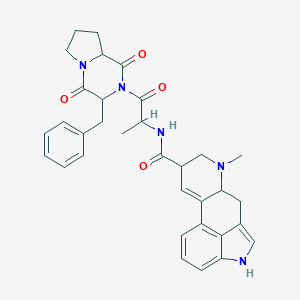
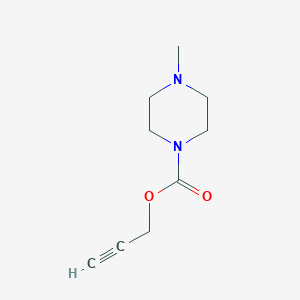
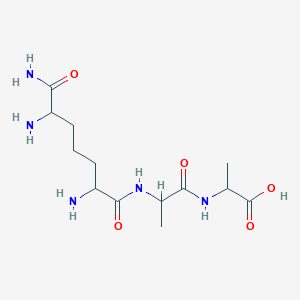

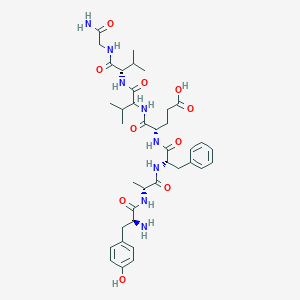
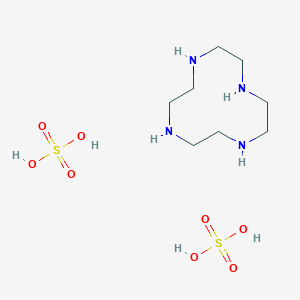
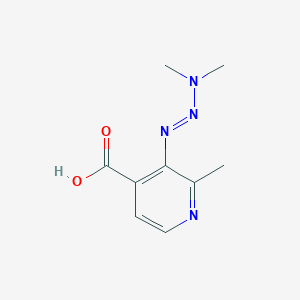
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
